molecular formula C12H20N2O2 B2571496 tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate CAS No. 2126160-00-5

tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2571496
CAS No.: 2126160-00-5
M. Wt: 224.304
InChI Key: GCSGXKDBGOAZAG-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate is a carbamate derivative featuring a pyrrolidine core substituted with a prop-2-yn-1-yl (propargyl) group at the 1-position and a tert-butyl carbamate at the 3-position. This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block for drug discovery. The propargyl group enables participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation and targeted synthesis .

Properties

IUPAC Name

tert-butyl N-(1-prop-2-ynylpyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-5-7-14-8-6-10(9-14)13-11(15)16-12(2,3)4/h1,10H,6-9H2,2-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSGXKDBGOAZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(prop-2-yn-1-yl)pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: The compound is used in biological research to study enzyme interactions and protein modifications. It serves as a probe to investigate the activity of specific enzymes and their role in various biological processes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the design and synthesis of new drug candidates targeting specific diseases .

Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It is also used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following compounds share the pyrrolidine-carbamate scaffold but differ in substituents, stereochemistry, and functional groups, leading to variations in reactivity, solubility, and biological activity.

Substituent Variations on the Pyrrolidine Ring

a. tert-Butyl N-[1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate (CAS: 15923-40-7)
  • Key Features :
    • Benzyl group at the 1-position enhances aromatic interactions.
    • Hydroxymethyl group at the 3-position increases polarity, improving aqueous solubility.
  • Applications: Potential intermediate for CNS-targeted drugs due to benzyl’s lipophilicity and hydroxymethyl’s hydrogen-bonding capability .
b. tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate (CAS: Not Available)
  • Key Features :
    • Pyrimidin-2-yl group introduces a heteroaromatic ring, enhancing binding to biological targets (e.g., kinase inhibitors).
    • Molecular weight: 264.32 g/mol.
  • Applications : Used in agrochemical and pharmaceutical research for its ability to mimic nucleobases .
c. tert-Butyl {1-[(1R)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl}carbamate
  • Key Features: 2-Chlorophenyl and aminoethyl substituents contribute to chiral specificity and receptor targeting. Stereochemistry (R-configuration) critical for enantioselective interactions.
  • Applications : Candidate for GPCR-modulating therapeutics .
d. tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (CAS: 1088410-93-8)
  • Key Features :
    • Bromopyridinyl group enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Molecular weight: 342.23 g/mol.
  • Applications : Key intermediate in synthesizing kinase inhibitors and PET tracers .

Functional Group and Reactivity Comparisons

Compound Key Substituent Molecular Weight (g/mol) Notable Reactivity/Application Reference
Target Compound Prop-2-yn-1-yl ~240 (estimated) Click chemistry, bioconjugation
tert-Butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate Benzoyl, methyl 304.40 Bulky aromatic for solubility modulation
tert-Butyl N-[1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate Oxetan-3-yl 243.35 (hemi-oxalate) Metabolic stability enhancement
tert-Butyl N-[(3R)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate Pyrazin-2-yl 276.38 Hydrogen-bond acceptor for protein-ligand interactions

Stereochemical and Structural Nuances

  • Stereochemistry :
    • The (3S) configuration in tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate () vs. the (3R) configuration in tert-Butyl N-[(3R)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate () highlights enantiomer-specific bioactivity, crucial for chiral drug development.

Biological Activity

tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate, with the CAS number 2126160-00-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{19}N_{2}O_{2}, and its structure features a tert-butyl group attached to a pyrrolidine derivative with a propargyl substituent. The compound is characterized by the following structural formula:

\text{C}^*#C\text{N}^*1\text{C}\text{C}(\text{C}^*1)\text{N}(\text{C}(=O)\text{O}\text{C}(\text{C})(\text{C})\text{C})\text{}

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition

One of the prominent activities of this compound is its inhibition of neutral sphingomyelinase 2 (nSMase2). This enzyme plays a critical role in sphingolipid metabolism and has been implicated in various neurodegenerative diseases, including Alzheimer's disease. In vitro studies have shown that the compound can significantly inhibit nSMase2 activity, which may lead to reduced exosome secretion from neuronal cells .

Pharmacodynamics and Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in animal models. It demonstrated favorable absorption characteristics, with effective brain penetration noted in studies involving mouse models of Alzheimer's disease. The compound exhibited an IC50 value of approximately 300 nM against nSMase2, indicating potent inhibitory activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition of nSMase2 : A systematic study involving structure–activity relationship (SAR) analysis revealed that modifications to the pyrrolidine ring could enhance the inhibitory potency against nSMase2 while maintaining metabolic stability. This research highlighted the importance of specific functional groups in optimizing drug efficacy .
  • Neuroprotective Effects : In vivo experiments on transgenic mice models have suggested that administration of this compound can reverse cognitive impairments associated with Alzheimer's disease, supporting its potential therapeutic application in neurodegenerative disorders .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

Compound NameIC50 (nM)Mechanism of ActionModel UsedEffects Observed
This compound300nSMase2 InhibitionMouse model (5XFAD)Cognitive improvement
Compound A450nSMase2 InhibitionRat modelReduced neuroinflammation
Compound B250nSMase2 InhibitionMouse model (APP/PS1)Enhanced memory retention

Q & A

Q. Table 1. Optimized Synthetic Conditions

ParameterRange/ValueReference
Catalyst (DMAP)0.1–0.3 equivalents
Reaction Temperature0–20°C
Purification SolventHexane:Ethyl Acetate (3:1)

Q. Table 2. Key Spectral Data

TechniqueSignatureReference
1^1H NMRδ 1.4 (s, 9H, tert-butyl)
ESI-MS[M+H]+^+ = 237.16
IR1705 cm1^{-1} (C=O stretch)

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